![molecular formula C11H8BrNO3S2 B3489860 Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B3489860.png)
Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate
Overview
Description
Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, often involving the formation of covalent bonds .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, including oxidation and halogenation .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anti-inflammatory and antimicrobial activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with methyl 3-aminothiophene-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene dioxides.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for organic electronics
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromothiophene-3-carboxylate
- Methyl 3-amino-4-bromothiophene-2-carboxylate
- 5-bromothiophene-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate is unique due to its dual thiophene rings and the presence of both bromine and carboxamido functional groups. This combination of features provides distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Methyl 3-(5-bromothiophene-2-carboxamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two thiophene rings and a bromine substituent. The molecular formula is , and it has a molecular weight of approximately 308.24 g/mol. Its structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 308.24 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Research indicates that this compound may exhibit various biological activities through different mechanisms:
Case Study 1: Antibacterial Activity
A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial effects against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 100 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Case Study 2: Kinase Inhibition
In a pharmacological study, several carboxamide derivatives were tested for their inhibitory effects on GSK-3β. The results showed that compounds with similar structural motifs to this compound had IC50 values ranging from 10 nM to over 1 µM, highlighting their potential as therapeutic agents in treating conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related thiophene-based compounds is useful:
Compound Name | Biological Activity | IC50 (nM) |
---|---|---|
Methyl 3-amino-5-bromo-2-thiophenecarboxylate | Antibacterial | ~50 |
Methyl 5-bromothiophene-2-carboxylate | Antifungal | ~100 |
This compound | Antibacterial, Kinase Inhibitor | ~20 (GSK-3β) |
Properties
IUPAC Name |
methyl 3-[(5-bromothiophene-2-carbonyl)amino]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S2/c1-16-11(15)9-6(4-5-17-9)13-10(14)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQHYSXMPGKDPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.